molecular formula C15H12INO2 B386461 N-(4-Acetylphenyl)-2-iodobenzamide

N-(4-Acetylphenyl)-2-iodobenzamide

Número de catálogo: B386461
Peso molecular: 365.16g/mol
Clave InChI: CQHMZMGXYURWLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Acetylphenyl)-2-iodobenzamide is an organic compound with the molecular formula C15H12INO2 and a molecular weight of 365.17 g/mol . This benzamide derivative is characterized by an acetyl group and an iodine atom on its aromatic rings, features often leveraged in advanced chemical synthesis and materials science. While specific biological data for this compound is not extensively reported in the literature, its molecular scaffold is of significant interest in medicinal chemistry research. Structurally related N-((4-acetylphenyl)carbamothioyl)pivalamide has been synthesized and evaluated as a multi-target inhibitor, demonstrating potent activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in enzymatic assays . Furthermore, compounds containing the 4-acetylphenyl moiety are frequently used as key intermediates in the synthesis of diverse heterocyclic compounds with potential pharmacological activities, such as thiazole derivatives investigated for antiproliferative properties . The iodine atom present in the structure also makes it a valuable precursor for further chemical transformations, including metal-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular architectures for drug discovery and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and to establish safety and toxicity profiles for their specific applications.

Propiedades

Fórmula molecular

C15H12INO2

Peso molecular

365.16g/mol

Nombre IUPAC

N-(4-acetylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H12INO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)

Clave InChI

CQHMZMGXYURWLO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

SMILES canónico

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(4-Acetylphenyl)-2-iodobenzamide and its analogs:

Key Comparisons

Substituent Effects on Reactivity: The iodine atom in N-(4-Acetylphenyl)-2-iodobenzamide facilitates palladium-catalyzed reactions, similar to N-(4-Chlorophenyl)-2-iodobenzamide (). However, the electron-withdrawing acetyl group in the former may reduce nucleophilicity compared to the electron-donating amino group in N-(4-Aminophenyl)-2-iodobenzamide (). N-(tert-Butyl)-2-iodobenzamide () exhibits lower steric hindrance than acetylphenyl derivatives, enabling higher yields in straightforward syntheses (55% vs. unreported yields for acetyl analogs).

Biological Activity: N-(4-Acetylphenyl)-2-iodoacetamide (APIAM, ) shares the acetylphenyl moiety but replaces benzamide with iodoacetamide, enabling cysteine alkylation in proteins.

Structural Complexity :

  • N-(4-Acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide () incorporates a bulky adamantyl group, increasing molecular weight (387.51 g/mol) and likely altering solubility and bioavailability compared to simpler benzamides.

Spectroscopic Characterization :

  • N-(4-Chlorophenyl)-2-iodobenzamide () has been extensively characterized via ¹H/¹³C-NMR, providing benchmarks for comparing electronic environments of substituents in related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Acetylphenyl)-2-iodobenzamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 4-acetylaniline under amide-forming conditions. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and optimizing reaction temperature (60–80°C) to prevent acetyl group degradation. Solvent choice (DMF or THF) and stoichiometric ratios (1:1.2 for acid:amine) significantly impact yield . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures >95% purity.

Q. Which spectroscopic techniques are essential for characterizing N-(4-Acetylphenyl)-2-iodobenzamide, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize ¹H-NMR signals for the acetyl group (δ 2.6 ppm, singlet) and aromatic protons (δ 7.5–8.3 ppm, multiplet splitting due to iodine's anisotropic effect) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 382.1 (C₁₅H₁₂INO₂) with isotopic peaks confirming iodine presence .

Q. What preliminary biological screening assays are recommended for N-(4-Acetylphenyl)-2-iodobenzamide?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM. Include enzymatic inhibition assays (tyrosine kinases, proteases) at 0.1–10 µM, using ATP-competitive ELISA formats. Positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) are critical to validate results .

Advanced Research Questions

Q. How does the iodine atom in N-(4-Acetylphenyl)-2-iodobenzamide influence its reactivity in cross-coupling reactions compared to halogenated analogs?

  • Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/Cl) facilitates Suzuki-Miyaura couplings. Optimize Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 90°C. Compared to bromo analogs, iodine derivatives require shorter reaction times (2–4 hr vs. 12 hr) but may generate byproducts (e.g., dehalogenation) under harsh conditions. Monitor via TLC and GC-MS .

Q. What strategies can mitigate conflicting bioactivity data when evaluating N-(4-Acetylphenyl)-2-iodobenzamide in different cancer cell lines?

  • Methodological Answer : Contradictions often arise from cell-specific uptake (e.g., melanin affinity in melanoma vs. epithelial cells) or metabolic stability. Use isotopic tracing (e.g., ¹²⁵I-labeled analogs) to quantify cellular uptake . Normalize activity to protein binding (e.g., albumin) and validate with 3D spheroid models. Statistical meta-analysis of dose-response curves (IC₅₀ ± SEM) across ≥3 independent replicates reduces false positives .

Q. How can computational modeling predict the binding affinity of N-(4-Acetylphenyl)-2-iodobenzamide to tyrosine kinase receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR PDB: 1M17). Prioritize the acetyl group’s interaction with hinge-region residues (e.g., Met793) and iodine’s hydrophobic packing with Leu844. Validate with MD simulations (NAMD, 50 ns) to assess binding stability (RMSD <2 Å). Compare predictions to SPR-measured KD values .

Q. What are the challenges in achieving regioselective modifications on the acetylphenyl group, and how can protecting group strategies address this?

  • Methodological Answer : The acetyl group’s electron-withdrawing effect directs electrophilic substitution to the meta position, complicating para-modifications. Protect the acetyl as a ketal (e.g., ethylene glycol/H⁺) before iodination or nitration. Deprotect with aqueous HCl post-reaction. Monitor regioselectivity via NOESY (proximity of substituents to aromatic protons) .

Data Analysis & Validation

Q. How should researchers analyze contradictory results in thermal stability studies of N-(4-Acetylphenyl)-2-iodobenzamide derivatives?

  • Methodological Answer : Use DSC/TGA to compare decomposition onset (Td). Conflicting data may arise from crystallinity differences (amorphous vs. crystalline batches). Pair with PXRD to confirm polymorphism. For copolymers (e.g., styrene-based), apply Fox equation to predict Tg and validate with experimental DSC .

Q. What methodologies resolve ambiguities in enzyme inhibition mechanisms involving N-(4-Acetylphenyl)-2-iodobenzamide?

  • Methodological Answer : Use kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Isotope-labeled substrates (³H-ATP) clarify binding sites. X-ray crystallography of enzyme-inhibitor complexes (resolution <2.5 Å) provides structural validation. Cross-reference with mutagenesis studies (e.g., Ala scanning of catalytic residues) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.